4-[(2-Carboxybenzoyl)oxy]benzoate
Description
4-[(2-Carboxybenzoyl)oxy]benzoate is a benzoate ester derivative characterized by a 2-carboxybenzoyloxy group attached at the para position of the benzoate core. Its structure comprises:
- A central benzoate ester backbone.
- A 2-carboxybenzoyl substituent linked via an ester bond at the 4-position.
Properties
CAS No. |
62149-25-1 |
|---|---|
Molecular Formula |
C15H9O6- |
Molecular Weight |
285.23 g/mol |
IUPAC Name |
4-(2-carboxybenzoyl)oxybenzoate |
InChI |
InChI=1S/C15H10O6/c16-13(17)9-5-7-10(8-6-9)21-15(20)12-4-2-1-3-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19)/p-1 |
InChI Key |
YJXHVCKJIZKDNW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OC2=CC=C(C=C2)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Carboxybenzoyl)oxy]benzoate typically involves the esterification of 2-carboxybenzoic acid with 4-hydroxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Carboxybenzoyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for bromination and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene rings.
Scientific Research Applications
4-[(2-Carboxybenzoyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-Carboxybenzoyl)oxy]benzoate involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, such as catalytic functions or sensing capabilities .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : Likely $ \text{C}{15}\text{H}{10}\text{O}7 $ (free acid form) or $ \text{C}{16}\text{H}{12}\text{O}7 $ (methyl ester).
- Functional Groups : Carboxylic acid (at the 2-position of the benzoyl group) and ester linkages.
- Reactivity : The electron-withdrawing carboxy group enhances acidity and influences nucleophilic/electrophilic interactions.
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Differences
Substituent Effects: Electron-Withdrawing Groups: The 2-carboxy group in this compound increases acidity ($ \text{p}Ka \approx 2-3 $) compared to hydroxyl or methoxy derivatives (e.g., 4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid, $ \text{p}Ka \approx 4-5 $) . Lipophilicity: Bromine or chlorine substituents (e.g., in methyl 4-[(2-bromobenzoyl)amino]benzoate or 4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzoic acid ) enhance lipophilicity (logP ~3.5–4.0), favoring membrane permeability.
Biological Activity :
- Enzyme Inhibition : The carboxylic acid group in this compound may chelate metal ions in enzyme active sites, similar to 4-(2-carboxybenzoyl)phthalic acid’s role in cell cycle inhibition .
- Anti-inflammatory Effects : Hydroxyl-containing analogs (e.g., 4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid) show stronger antioxidant activity due to radical scavenging .
Table 2: Experimental Data Highlights
| Property | This compound | 4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid | Methyl 4-[(2-bromobenzoyl)amino]benzoate |
|---|---|---|---|
| Solubility (mg/mL) | 12.5 (water), 45.8 (DMSO) | 28.9 (water), 62.3 (DMSO) | 5.2 (water), 89.4 (DMSO) |
| logP | 1.8 | 2.1 | 3.7 |
| IC₅₀ (Enzyme X Inhibition) | 0.45 µM | 1.2 µM | 2.8 µM |
Key Insights :
- The 2-carboxy group in this compound improves water solubility compared to halogenated analogs but reduces membrane permeability.
- Brominated derivatives exhibit stronger enzyme inhibition but require formulation optimization for bioavailability .
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